A Technical Guide to the Spectroscopic Properties of 1-Aminoindole
A Technical Guide to the Spectroscopic Properties of 1-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoindole is a heterocyclic aromatic amine with a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] As a derivative of indole, a core scaffold in numerous natural products and pharmaceuticals, 1-Aminoindole holds significant interest for researchers in medicinal chemistry and drug development.[2] The introduction of an amino group at the N-1 position of the indole ring can significantly modulate its electronic properties, hydrogen bonding capabilities, and reactivity, making it a valuable building block in the synthesis of novel bioactive compounds.[3] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its interactions in biological systems.
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 1-Aminoindole, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While direct experimental data for 1-Aminoindole is not extensively available in the public domain, this guide synthesizes information from closely related indole derivatives and foundational spectroscopic principles to provide a robust predictive framework. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For indole and its derivatives, the absorption spectrum is characterized by two main bands, denoted as the ¹Lₐ and ¹Lₑ transitions, which are sensitive to substitution and solvent polarity.
Expected Absorption Properties of 1-Aminoindole:
Based on the electronic properties of the indole chromophore, 1-Aminoindole is expected to exhibit strong absorption in the UV region. The amino group at the N-1 position, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule.
Table 1: Predicted UV-Vis Absorption Data for 1-Aminoindole
| Property | Predicted Value | Notes |
| λₘₐₓ (¹Lₐ) | ~280-290 nm | This band is typically more intense. |
| λₘₐₓ (¹Lₑ) | ~260-270 nm | This band may appear as a shoulder. |
| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Typical range for indole derivatives. |
Causality Behind Experimental Choices:
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane will provide a baseline spectrum with minimal solvent-solute interactions. In contrast, polar solvents such as ethanol or water can lead to solvatochromic shifts due to hydrogen bonding and dipole-dipole interactions with the N-H of the amino group and the indole ring.
Experimental Protocol: UV-Vis Absorption Spectroscopy
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Preparation of Stock Solution: Accurately weigh approximately 1-5 mg of 1-Aminoindole and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.
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Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.
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Instrument Setup:
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Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
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Set the wavelength range to scan from 200 nm to 400 nm.
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Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
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Sample Measurement:
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Rinse the cuvette with the most dilute working solution and then fill it.
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Place the cuvette in the sample holder and record the absorption spectrum.
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Repeat the measurement for all working solutions, moving from the most dilute to the most concentrated.
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Data Analysis:
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Identify the wavelengths of maximum absorbance (λₘₐₓ).
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Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λₘₐₓ.
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Diagram 1: Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for acquiring UV-Vis absorption spectra.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Indole and its derivatives are often naturally fluorescent, a property that is exploited in the study of proteins containing tryptophan residues.
Expected Fluorescence Properties of 1-Aminoindole:
1-Aminoindole is expected to be fluorescent, with the emission wavelength being sensitive to the polarity of the solvent. In non-polar solvents, a more structured emission spectrum is anticipated, while in polar solvents, a broader, red-shifted emission is likely due to solvent relaxation around the excited state dipole.
Table 2: Predicted Fluorescence Data for 1-Aminoindole
| Property | Predicted Value | Notes |
| Excitation Wavelength (λₑₓ) | ~280-290 nm | Should correspond to the lowest energy absorption band. |
| Emission Wavelength (λₑₘ) | ~330-360 nm | Highly dependent on solvent polarity. |
| Quantum Yield (Φ) | 0.1 - 0.4 | A measure of the efficiency of fluorescence. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | The average time the molecule spends in the excited state. |
Causality Behind Experimental Choices:
The choice of excitation wavelength is determined by the absorption spectrum. To obtain the strongest fluorescence signal, the excitation wavelength should be set at or near the absorption maximum. The concentration of the sample is also crucial; it should be low enough to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.
Experimental Protocol: Fluorescence Spectroscopy
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Sample Preparation: Prepare a dilute solution of 1-Aminoindole in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
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Instrument Setup:
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Turn on the spectrofluorometer and allow the lamp to stabilize.
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Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.
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Set the emission scan range, typically from 10 nm above the excitation wavelength to around 600 nm.
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Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
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Sample Measurement: Record the fluorescence emission spectrum of the 1-Aminoindole solution.
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Quantum Yield Determination (Relative Method):
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Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under the same experimental conditions.
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Calculate the quantum yield of 1-Aminoindole using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.
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Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC): This is a more advanced technique requiring specialized instrumentation.
Diagram 2: Experimental Workflow for Fluorescence Spectroscopy
Caption: Workflow for acquiring fluorescence spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Expected NMR Properties of 1-Aminoindole:
The NMR spectra of 1-Aminoindole will show distinct signals for the protons and carbons of the indole ring and the amino group. The chemical shifts will be influenced by the electron-donating nature of the amino group and the aromatic ring currents. While specific data for 1-Aminoindole is limited, a ¹³C NMR spectrum is referenced by PubChem and available on SpectraBase.[1][4][5]
Table 3: Predicted ¹H NMR Chemical Shifts for 1-Aminoindole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ | 4.0 - 6.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| H-2 | 6.5 - 7.0 | Doublet | |
| H-3 | 6.2 - 6.7 | Doublet | |
| H-4 | 7.4 - 7.8 | Doublet | |
| H-5 | 6.9 - 7.3 | Triplet | |
| H-6 | 6.9 - 7.3 | Triplet | |
| H-7 | 7.3 - 7.7 | Doublet |
Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Aminoindole
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 100 - 105 |
| C-3a | 128 - 132 |
| C-4 | 118 - 122 |
| C-5 | 120 - 124 |
| C-6 | 120 - 124 |
| C-7 | 110 - 115 |
| C-7a | 135 - 140 |
Causality Behind Experimental Choices:
The choice of deuterated solvent is crucial for NMR. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a good option, particularly for observing exchangeable protons like those of the amino group. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 1-Aminoindole in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrument Setup:
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Place the NMR tube in the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition:
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Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).
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Process the data by applying Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and determine the chemical shifts and coupling constants.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum.
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2D NMR (Optional but Recommended):
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Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. These experiments are invaluable for unambiguous signal assignment.
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Diagram 3: Experimental Workflow for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Properties of 1-Aminoindole:
The IR spectrum of 1-Aminoindole will exhibit characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic ring, and the C=C and C-N bonds of the indole moiety.
Table 5: Predicted IR Absorption Bands for 1-Aminoindole
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands for primary amine) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| N-H Bend (Amino) | 1550 - 1650 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H Bend (Out-of-plane) | 700 - 900 | Strong |
Causality Behind Experimental Choices:
For solid samples, the KBr pellet method is often used to obtain a high-quality spectrum. The sample must be thoroughly ground with dry KBr to ensure a uniform dispersion and prevent scattering of the IR beam. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
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Sample Preparation:
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Thoroughly grind 1-2 mg of 1-Aminoindole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
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Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
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Instrument Setup:
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Turn on the FT-IR spectrometer and allow it to purge with dry air or nitrogen.
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Background Measurement: Record a background spectrum with an empty sample compartment.
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Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Diagram 4: Experimental Workflow for IR Spectroscopy
Caption: Workflow for acquiring IR spectra.
Conclusion
References
-
SpectraBase. 1-Amino-indole - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 1-Aminoindole. [Link]
-
Tantishaiyakul, V., et al. (2021). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
-
ChemBK. 1-Aminoindole. [Link]
Sources
- 1. 1-Aminoindole | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
